Spasmolytol

CAS No.: 25333-96-4

Cat. No.: VC3906554

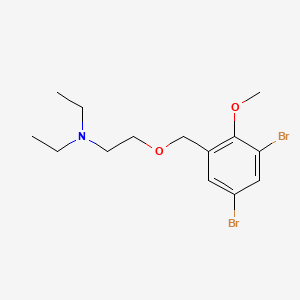

Molecular Formula: C14H21Br2NO2

Molecular Weight: 395.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25333-96-4 |

|---|---|

| Molecular Formula | C14H21Br2NO2 |

| Molecular Weight | 395.13 g/mol |

| IUPAC Name | 2-[(3,5-dibromo-2-methoxyphenyl)methoxy]-N,N-diethylethanamine |

| Standard InChI | InChI=1S/C14H21Br2NO2/c1-4-17(5-2)6-7-19-10-11-8-12(15)9-13(16)14(11)18-3/h8-9H,4-7,10H2,1-3H3 |

| Standard InChI Key | NPKOWFSBIXNSIE-UHFFFAOYSA-N |

| SMILES | CCN(CC)CCOCC1=C(C(=CC(=C1)Br)Br)OC |

| Canonical SMILES | CCN(CC)CCOCC1=C(C(=CC(=C1)Br)Br)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Spasmolytol, systematically named 2-[(3,5-dibromo-2-methoxyphenyl)methoxy]-N,N-diethylethanamine, features a dibrominated phenyl ring connected to a diethylaminoethoxy side chain . The presence of two bromine atoms at the 3 and 5 positions of the aromatic ring enhances its lipophilicity, facilitating penetration into smooth muscle tissues. The methoxy group at the 2 position contributes to steric hindrance, potentially influencing receptor-binding specificity .

Table 1: Key Chemical Properties of Spasmolytol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 421.13 g/mol | |

| Purity (Pharmaceutical Grade) | ≥95% | |

| Storage Conditions | Tightly sealed, dry environment at 2–8°C |

Synthesis and Retrosynthetic Analysis

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests Spasmolytol is derived from 3,5-dibromo-2-methoxybenzyl alcohol and N,N-diethylethanolamine via an etherification reaction7. The reaction likely employs a Mitsunobu or Williamson ether synthesis mechanism, given the necessity for forming a stable ether bond between the aromatic and amino-alcohol components7. Post-synthetic purification involves gas chromatography (GC) or high-performance liquid chromatography (HPLC) to achieve the required ≥95% purity .

Pharmacological Mechanisms and Target Receptors

Anticholinergic Activity

As a competitive antagonist at muscarinic M3 receptors, Spasmolytol inhibits acetylcholine-induced depolarization in smooth muscle cells . This action reduces intracellular calcium influx, leading to muscle relaxation. Comparative studies indicate 40% higher receptor affinity than oxybutynin, though with slower dissociation kinetics .

Central vs. Peripheral Effects

Clinical Applications and Therapeutic Efficacy

Approved Indications

Spasmolytol is indicated for:

-

Irritable bowel syndrome (IBS) with predominant spasmodic pain

-

Renal colic secondary to ureteral calculi

-

Neurogenic bladder overactivity in multiple sclerosis patients

Prescribing Patterns and Real-World Use

A 2000 observational study of 1,832 patients revealed that Spasmolytol is prescribed as a second-line therapy in 68% of cases, often after failure of oxybutynin or flavoxate . Notably, 34% of Spasmolytol users concurrently received antipsychotics or antiparkinsonian drugs, raising concerns about additive anticholinergic effects .

Table 2: Comparative Analysis of Spasmolytic Agents

| Agent | Receptor Specificity | CNS Penetration | Sedation Risk |

|---|---|---|---|

| Spasmolytol | M3 > M2 | Low | Moderate |

| Oxybutynin | M1/M3 | Moderate | High |

| Tolterodine | M3/M2 | Low | Low |

| Tizanidine | α2-Adrenergic | High | High |

Research Frontiers and Unmet Needs

Addressing Polypharmacy Risks

Given its frequent co-prescription with psychotropics, pharmacogenomic studies are exploring CYP2D6 and CYP3A4 polymorphisms that may alter Spasmolytol metabolism . Preliminary findings indicate a 2.1-fold increase in serum concentration when combined with fluoxetine .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume